5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
The compound “5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid” is a derivative of pyran carboxylic acid with a benzyloxy group at the 5-position . Pyran is a six-membered heterocyclic ring compound consisting of five carbon atoms and one oxygen atom. The carboxylic acid group (-COOH) is attached at the 2-position of the pyran ring, and the benzyloxy group (-OCH2C6H5) is attached at the 5-position.
Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered pyran ring with a carboxylic acid group at the 2-position and a benzyloxy group at the 5-position . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in reactions such as esterification or amide formation . The benzyloxy group could potentially be removed through protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, benzoic acid derivatives are generally soluble in organic solvents and have relatively high melting points .Scientific Research Applications
Synthesis of Aryl Pyranones : The compound has been used in synthesizing 5-aryl-3-hydroxy-4H-pyran-4-ones, which are significant in various organic syntheses (Takao, Endo, & Horie, 1993).
Development of Functionalized Monomers : It has been utilized to synthesize novel acrylate monomers with potential antibacterial and antifungal activities (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Antiallergic Agents : Studies have explored its derivatives for antiallergic activities, particularly in the synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines (Nohara et al., 1985).
In Enantioselective Synthesis : The compound has been employed in the enantioselective synthesis of the E-ring portion of (S)-camptothecin, an important chemotherapeutic agent (Leue et al., 2001).
Synthesis of Fused Pyranones : It plays a role in the synthesis of 3-hydroxymethyl-pyran-4-ones derivatives, which are crucial in organic chemistry (Philipp & Jirkovsky, 1979).
Application in Atom Transfer Radical Polymerization : This compound was used to synthesize a novel nano-initiator for polymerization applications (Saraei, Naderi, Farajollahi, & Agbolaghi, 2019).
Inhibitory and Antioxidant Properties : A derivative of this compound has been synthesized to investigate its tyrosinase inhibitory and antioxidant properties (Rho et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-oxo-5-phenylmethoxypyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-10-6-11(13(15)16)18-8-12(10)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZNPNSZZJJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424299 | |
Record name | 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |
CAS RN |
1219-33-6 | |
Record name | 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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